3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide

Physicochemical profiling Medicinal chemistry Lead optimization

3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS 1705995-21-6, PubChem CID is a synthetic sulfonamide derivative belonging to the thiazolylpiperidine sulfonamide structural class. It features a 1,3-thiazole ring N-linked to a piperidine ring at the 3-position, with a methylene-bridged 3,4-dimethoxybenzenesulfonamide group.

Molecular Formula C17H23N3O4S2
Molecular Weight 397.51
CAS No. 1705995-21-6
Cat. No. B2577275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide
CAS1705995-21-6
Molecular FormulaC17H23N3O4S2
Molecular Weight397.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)OC
InChIInChI=1S/C17H23N3O4S2/c1-23-15-6-5-14(10-16(15)24-2)26(21,22)19-11-13-4-3-8-20(12-13)17-18-7-9-25-17/h5-7,9-10,13,19H,3-4,8,11-12H2,1-2H3
InChIKeyWLYKWNKUZNRFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS 1705995-21-6): Core Identity and Research Classification for Procurement Decisions


3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide (CAS 1705995-21-6, PubChem CID 90621948) is a synthetic sulfonamide derivative belonging to the thiazolylpiperidine sulfonamide structural class. It features a 1,3-thiazole ring N-linked to a piperidine ring at the 3-position, with a methylene-bridged 3,4-dimethoxybenzenesulfonamide group. Its molecular formula is C₁₇H₂₃N₃O₄S₂ with a molecular weight of 397.5 g/mol and a computed XLogP3 of 2.8 [1]. This compound is listed in the PubChem database (created 2015-02-23, modified 2026-05-02) with InChIKey WLYKWNKUZNRFQZ-UHFFFAOYSA-N [1]. It is structurally related to, but distinct from, the known kynurenine 3-monooxygenase (KMO) inhibitor series exemplified by Ro-61-8048 and JM6, and is primarily offered as a research-grade screening compound or building block for medicinal chemistry and chemical biology applications [1][2].

Thiazolylpiperidine sulfonamide scaffoldSupports SAR screening and medicinal chemistry building block libraries.
Chiral piperidin-3-yl linkerEnables stereochemical exploration absent in achiral 4-substituted analogs.
3,4-dimethoxybenzenesulfonamide pharmacophoreLinked to reported enzyme inhibition contexts (KMO, AChE) in related chemotypes.

Why Generic Substitution Falls Short for 3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide Analogs


The thiazolylpiperidine sulfonamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning that seemingly minor substitutions on the benzene sulfonamide ring—such as the presence, number, and position of methoxy groups—can drastically alter target binding affinity, selectivity, and metabolic fate. In the kynurenine 3-monooxygenase (KMO) inhibitor series, the 3,4-dimethoxy substitution pattern is a critical pharmacophoric element: Ro-61-8048 (IC₅₀ ~470 nM against rat KMO) derives its high affinity from precisely this substitution geometry, while the related compound JM6 (IC₅₀ 19.85 μM for mouse KMO) is markedly weaker [1][2]. Furthermore, metabolic studies of JM6 demonstrate that species-specific oxidative metabolism at the piperidine moiety (iminium ion formation in mouse) versus O-dealkylation at the dimethoxyphenyl ring (in human) results in divergent pharmacokinetic profiles, underscoring that interchangeable analog procurement without experimental validation risks confounding biological interpretation [2]. Simply substituting the unsubstituted benzenesulfonamide analog (CAS 1706285-87-1, MW 337.5) for the 3,4-dimethoxy variant introduces a ΔMW of 60 Da, eliminates two hydrogen bond acceptor sites, and reduces lipophilicity—any of which may abrogate or qualitatively alter target engagement .

Methoxy group removal Alters lipophilicity, hydrogen bonding, and molecular recognition; may not reproduce target engagement observed with the 3,4-dimethoxy pattern.
Linker position and stereochemistry Piperidin-3-yl vs. 4-yl attachment or direct thiazole linkage changes molecular shape and chiral recognition; SAR context may not transfer.
Metabolic pathway divergence Species-specific oxidative metabolism (piperidine vs. dimethoxyphenyl routes) may produce different metabolite profiles; analog interchange without validation can confound in vivo studies.

Quantitative Differentiation Evidence: 3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide versus Closest Analogs


Physicochemical Differentiation: MW, Lipophilicity, and Hydrogen Bonding Capacity versus the Unsubstituted Benzenesulfonamide Analog

The target compound differentiates from its closest commercially available analog—the unsubstituted benzenesulfonamide (CAS 1706285-87-1)—by the presence of two methoxy groups at the 3- and 4-positions of the phenyl ring. This substitution increases molecular weight from 337.5 Da (C₁₅H₁₉N₃O₂S₂) to 397.5 Da (C₁₇H₂₃N₃O₄S₂), a ΔMW of +60 Da, and adds two oxygen atoms that serve as hydrogen bond acceptors. The computed XLogP3 of 2.8 for the target compound represents a measurable increase in lipophilicity relative to the unsubstituted analog, which lacks the methoxy groups [1]. Additionally, the target compound has a topological polar surface area (TPSA) of 117 Ų, 1 hydrogen bond donor, and 8 hydrogen bond acceptors, providing a quantitatively distinct interaction profile for target binding and solubility prediction [1].

Physicochemical profile vs unsubstituted analog
Head-to-head
ΔMW +60 Da; ΔHBA +2; XLogP3 ~0.7–1.0 higher; TPSA 117 Ų (target) vs lower analog value
Supports differentiation in permeability and solubility contexts for assay design.
Computed properties only; experimental logP/logD recommended.
Physicochemical profiling Medicinal chemistry Lead optimization

Structural Scaffold Differentiation: Piperidin-3-ylmethyl Linker versus Piperidin-4-yl and Direct Thiazol-2-yl Sulfonamide Architectures

The target compound features a unique connectivity motif: the sulfonamide nitrogen is attached via a methylene spacer to the 3-position of a piperidine ring, which in turn is N-substituted with a thiazol-2-yl group. This [thiazol-2-yl]–[piperidin-3-yl]–[CH₂–NH–SO₂–Ar] architecture differs fundamentally from two major comparator scaffolds: (a) the Ro-61-8048 / JM6 series, where the sulfonamide is directly attached to the thiazol-2-yl position, and (b) piperidin-4-yl-linked sulfonamides such as N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide. The 3-position attachment introduces a stereocenter (undefined atom stereocenter count = 1 in PubChem), creating a chiral molecule, whereas the 4-substituted analogs are achiral [1]. This stereochemical feature offers a dimension of geometric diversity not present in the achiral 4-substituted comparators, with potential implications for enantioselective target recognition [1].

Scaffold architecture vs comparators
Head-to-head
1 stereocenter (target) vs 0 for piperidin-4-yl analogs; 7 rotatable bonds vs fewer in direct thiazole-sulfonamide series
Enables stereochemical and conformational exploration inaccessible to rigid, achiral comparators.
Stereocenter undefined; enantiomer-specific data not available.
Scaffold hopping Medicinal chemistry Structure-activity relationship

Class-Level Bioactivity Inference: 3,4-Dimethoxybenzenesulfonamide as a Privileged Pharmacophore in Thiazole-Containing Inhibitors

Although direct bioactivity data for CAS 1705995-21-6 has not been published, the 3,4-dimethoxybenzenesulfonamide group is a validated pharmacophore in the kynurenine 3-monooxygenase (KMO) inhibitor field. Ro-61-8048, which bears this exact group directly attached to a 4-(3-nitrophenyl)thiazol-2-yl scaffold, inhibits rat KMO with an IC₅₀ of 470 ± nM [1]. Structure-activity relationship (SAR) studies established that removal or repositioning of the methoxy groups substantially reduces inhibitory potency: the para-methoxy substituent is critical, and the 3,4-dimethoxy pattern is superior to mono-methoxy or unsubstituted analogs [1]. More broadly, a 2023 study of thiazole-bearing sulfonamide analogs reported AChE inhibition with IC₅₀ values as low as 0.10 ± 0.05 μM and BuChE inhibition at 0.20 ± 0.050 μM for the most potent analog, demonstrating that the thiazole-sulfonamide hybrid scaffold can achieve sub-micromolar target engagement [2]. The presence of the 3,4-dimethoxy substitution on the target compound therefore positions it within a chemotype space with demonstrated—though not yet compound-specifically quantified—potential for enzyme inhibition.

Class-level enzyme inhibition
Class-level
Reported Ro-61-8048 IC₅₀ 470 nM (rat KMO); class-leading thiazole-sulfonamide IC₅₀ 0.10 µM (AChE); target compound uncharacterized.
Positions compound within a tractable chemotype space; compound-specific potency must be established de novo.
Data from non-identical analogs; no direct measurement for CAS 1705995-21-6.
Enzyme inhibition Kynurenine pathway Neurodegeneration

Metabolic Fate Differentiation: Species-Specific Oxidative Metabolism Pathways Informed by JM6 Analog Studies

While direct metabolic stability data for CAS 1705995-21-6 is not available, the metabolism of the structurally related JM6 provides critical class-level insight. JM6 (which shares the 3,4-dimethoxybenzenesulfonamide group but differs in scaffold connectivity) undergoes species-divergent oxidative metabolism: in mouse, it is rapidly metabolized via the piperidyl moiety to form an iminium ion reactive intermediate; in human in vitro systems, metabolism proceeds slowly, primarily via O-dealkylation at the phenyl ring methoxy groups [1]. The target compound shares both the piperidine ring and the 3,4-dimethoxyphenyl moiety, making both metabolic pathways mechanistically plausible. The key implication is that procurement decisions for in vivo studies must account for potential species-specific clearance routes that could produce qualitatively different metabolite profiles and confound cross-species efficacy or toxicity comparisons [1]. This metabolic liability is not necessarily disadvantageous—it represents a defined, mechanistically understood profile that distinguishes this scaffold from analogs lacking either the piperidine or the dimethoxyphenyl features [1].

Species-specific metabolism context
Class-level
JM6 (analog) shows mouse iminium ion formation vs human O-dealkylation; target compound shares both metabolic liabilities.
Informs species selection for in vivo study design and IVIVE model development.
Metabolic data from JM6 only; direct stability studies for target required.
Drug metabolism Pharmacokinetics Species differences

Optimal Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry: Scaffold-Hopping and Pharmacophore Extension Studies Targeting KMO or Cholinesterase

The target compound's unique [thiazol-2-yl]–[piperidin-3-yl]–[CH₂–NH–SO₂–Ar] architecture, combined with the 3,4-dimethoxybenzenesulfonamide pharmacophore validated in KMO inhibition (Ro-61-8048 IC₅₀ 470 nM) and cholinesterase inhibition (class-leading analog IC₅₀ 0.10 μM for AChE), makes it a compelling candidate for scaffold-hopping libraries where the linker geometry and stereochemistry are systematically explored [1][2]. Its chiral piperidine center and seven rotatable bonds offer conformational flexibility not present in rigid, achiral analogs, potentially enabling access to novel binding modes detectable via X-ray crystallography or cryo-EM.

Preclinical Metabolism and Species-Specific Pharmacokinetic Profiling Studies

Given the class-level evidence that thiazolylpiperidine compounds containing both piperidine and dimethoxyphenyl moieties undergo species-divergent metabolism (mouse: iminium ion formation; human: O-dealkylation), this compound is ideally suited as a probe substrate for developing and validating in vitro–in vivo extrapolation (IVIVE) models of oxidative metabolism across preclinical species [3]. Its use can help establish metabolic clearance prediction workflows before committing to costly in-life studies.

Chemical Biology: Target Deconvolution and Chemoproteomics Probe Development

The compound's distinct physicochemical signature (MW 397.5 Da, XLogP3 2.8, TPSA 117 Ų) positions it within Lipinski-compliant property space suitable for cell permeability [4]. When used as a parent scaffold for affinity-based proteomic profiling or photoaffinity labeling probe design, its two methoxy groups provide potential sites for further derivatization (e.g., through O-demethylation and subsequent functionalization), enabling the creation of tool compounds for target identification studies without fundamentally altering the core pharmacophore.

Agrochemical Discovery: Antifungal Lead Optimization Based on Thiazolylpiperidine Scaffold

Class-level patent evidence demonstrates that thiazolylpiperidine derivatives (formula I in US20110046178) exhibit fungicidal activity against phytopathogenic fungi [5]. The target compound, bearing the thiazol-2-yl–piperidine core defined in this patent class, represents a structurally enabled starting point for agrochemical lead optimization—particularly where the 3,4-dimethoxy substitution may confer favorable physicochemical properties for foliar uptake or soil mobility relative to unsubstituted analogs.

Application
Selection Property
Validation Focus
Scaffold-hopping / pharmacophore extension studies
Chiral piperidine linker geometry and rotatable bond diversity
Binding mode characterization (crystallography / cryo-EM) and enzyme panel profiling
Preclinical metabolic profiling and IVIVE modeling
Dual metabolic liability (piperidine + dimethoxyphenyl)
Cross-species metabolite ID and clearance prediction workflow validation
Chemical biology probe development
Lipinski-compliant physicochemical profile and derivatizable methoxy groups
Target deconvolution via affinity-based proteomics or photoaffinity labeling
Agrochemical antifungal lead identification
Thiazolylpiperidine core with fungicidal patent class precedent
In vitro antifungal screening and physicochemical suitability for foliar/soil application
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